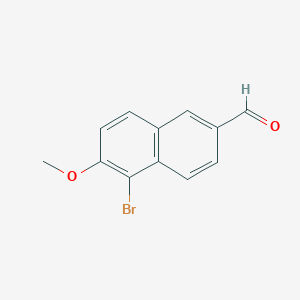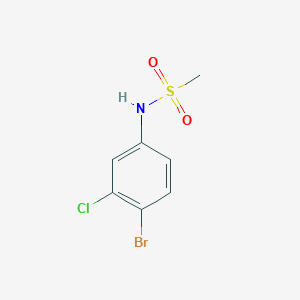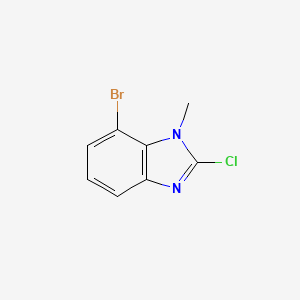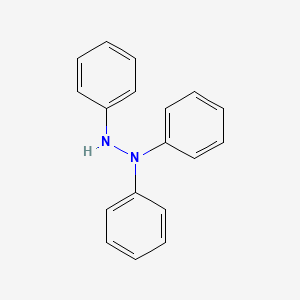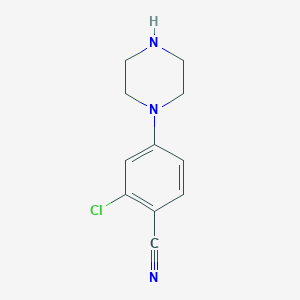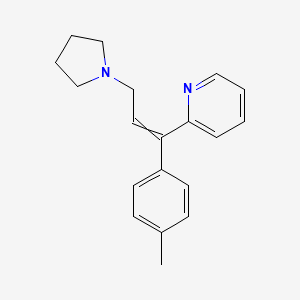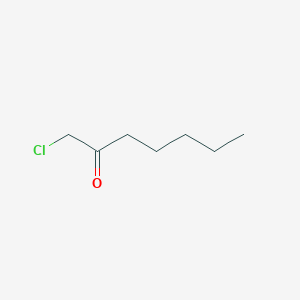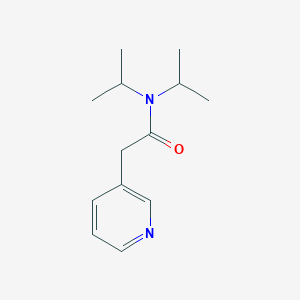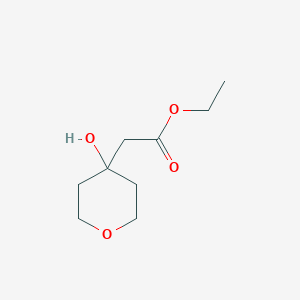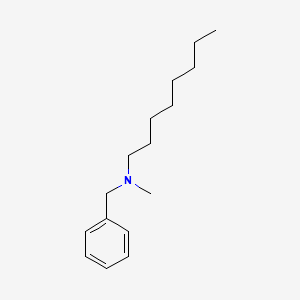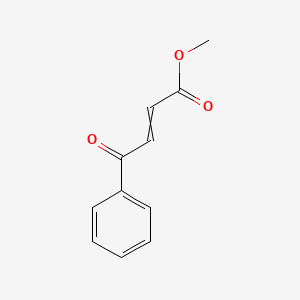
Methyl 4-oxo-4-phenylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C11H10O3 It is a derivative of acrylate, featuring a benzoyl group attached to the acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-4-phenylbut-2-enoate can be synthesized through the benzoylation of methyl acrylate. One common method involves the reaction of methyl acrylate with benzoyl chloride in the presence of a catalyst such as zerovalent nickel. The reaction typically occurs under mild conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of methyl 3-benzoylacrylate may involve the recycling of byproducts from other chemical processes. For example, a method has been developed to obtain 3-benzoyl acrylate by recycling Michael addition byproducts. This process involves adjusting the pH of a solution containing the byproducts and carrying out a decomposition reaction at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The acrylate moiety can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate moiety under basic conditions.
Major Products Formed
Oxidation: Benzoyl acrylic acid.
Reduction: Methyl 3-hydroxyacrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acrylates.
Industry: Utilized in the production of polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-benzoylacrylate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can participate in various chemical reactions, facilitating the formation of new chemical bonds. The acrylate moiety can undergo polymerization, leading to the formation of polymeric materials with unique properties .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-benzoylacrylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl acrylate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
Benzoyl chloride: Used as a reagent in the synthesis of methyl 3-benzoylacrylate.
Uniqueness
Methyl 4-oxo-4-phenylbut-2-enoate is unique due to the presence of both the benzoyl and acrylate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
methyl 4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
ZNEGOHIZLROWAT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


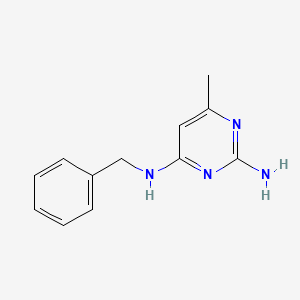
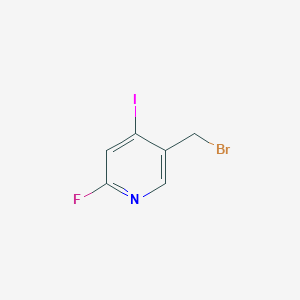
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
